Piclidenoson is a selective agonist of the A3 adenosine receptor (A3AR). [, , , , , ] It exhibits a high affinity and selectivity for the A3AR, which is overexpressed in pathological human cells, including those involved in inflammation and cancer. [] This selective binding makes it a valuable tool for investigating the role of A3AR in various physiological and pathological processes. [, , , , , ]
IB-Meca, also known as 3-iodobenzyl-5'-N-methylcarboxamidoadenosine, is a synthetic compound that acts as an agonist for the A3 adenosine receptor. It has gained attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. The compound is noted for its ability to modulate various signaling pathways, making it a subject of interest in pharmacological research.
IB-Meca was synthesized by Can-Fite BioPharma through Albany Molecular Research Inc. Its classification falls under adenosine receptor agonists, specifically targeting the A3 subtype of adenosine receptors, which are implicated in various physiological processes including inflammation and cancer cell proliferation .
The synthesis of IB-Meca involves several steps that yield a high purity product. One documented method includes the reaction of 3-iodobenzylamine with 5'-N-methylcarboxamidoadenosine under controlled conditions to achieve the desired compound. The process emphasizes the use of solvents like dimethyl sulfoxide and purification techniques such as rotary evaporation to isolate the final product effectively .
IB-Meca has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its biological activity. The chemical formula is and it features:
The structural formula can be represented as follows:
IB-Meca exhibits several chemical reactions that are significant in its pharmacological profile. Notably, it has been shown to downregulate the expression of key proteins involved in cancer cell proliferation and inflammation.
The mechanism of action for IB-Meca primarily involves its role as an agonist at the A3 adenosine receptor. Upon binding, it activates downstream signaling pathways that lead to:
Data from studies indicate that IB-Meca can significantly alter gene expression related to cell cycle regulation and apoptosis .
IB-Meca has potential applications in several areas:
The identification of IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) emerged from systematic efforts to develop subtype-selective adenosine receptor agonists following the cloning of the A₃ adenosine receptor (A₃AR) in the early 1990s. The A₃AR was initially isolated from rat testis cDNA libraries in 1991, revealing a distinct receptor with only 74% homology between rat and human isoforms—a divergence complicating early pharmacological studies [3] [8]. By 1994, Gallo-Rodriguez et al. synthesized IB-MECA through strategic modifications of adenosine’s structure, achieving nanomolar affinity (Kᵢ = 1.1 nM for human A₃AR) and 50-fold selectivity over A₁ and A₂ₐ receptors [1] [3]. This breakthrough addressed a critical challenge: previous adenosine agonists lacked specificity, leading to off-target effects (e.g., hypotension via A₂ₐ activation). IB-MECA’s selectivity enabled precise exploration of A₃AR’s paradoxical roles, such as cytoprotection at low concentrations versus pro-apoptotic effects at high doses [3] [9]. Its radiolabeled derivative, [¹²⁵I]-I-AB-MECA, further facilitated receptor mapping, confirming A₃AR overexpression in inflammatory and cancer cells compared to healthy tissues [8] [10].
Key Milestones:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7